molecular formula C14H10N2O2 B086024 1,5-Diaminoanthraquinone CAS No. 129-44-2

1,5-Diaminoanthraquinone

Cat. No.: B086024
CAS No.: 129-44-2
M. Wt: 238.24 g/mol
InChI Key: VWBVCOPVKXNMMZ-UHFFFAOYSA-N
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Description

1,5-Diaminoanthraquinone is an organic compound that belongs to the anthraquinone family. It is characterized by the presence of two amino groups attached to the 1 and 5 positions of the anthraquinone structure. This compound is known for its deep red crystalline appearance and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. It has significant applications in various fields, including dye manufacturing, electrochemistry, and biochemistry .

Scientific Research Applications

1,5-Diaminoanthraquinone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.

    Biology: In biological research, this compound is used to study the interactions between small molecules and DNA.

    Industry: In the industrial sector, this compound is used in the production of dyes for textiles and paper.

Mechanism of Action

Target of Action

1,5-Diaminoanthraquinone (1,5-DAAQ) is an organic dye compound Anthraquinone derivatives, a class to which 1,5-daaq belongs, are known to interact with dna .

Mode of Action

The mode of action of 1,5-DAAQ involves the formation of an intramolecular hydrogen bond between the quinoid oxygen and the substituents NH2 [C = O…H-N] . This interaction leads to a red shift in both absorption and fluorescence spectra . The excited states of 1,5-DAAQ are capable of undergoing proton transfer reactions or evolving into twisted internal charge transfer states .

Biochemical Pathways

It’s known that the absorption and fluorescence spectra of 1,5-daaq have been investigated in various organic solvents . This suggests that the compound may interact with these solvents at a molecular level, potentially affecting various biochemical pathways.

Result of Action

The result of the action of 1,5-DAAQ is observed in its photophysical properties. The compound’s interaction with its environment leads to changes in its absorption and fluorescence spectra . These changes are due to the intramolecular hydrogen bond formed between the quinoid oxygen and the substituents NH2 [C = O…H-N] .

Action Environment

The action of 1,5-DAAQ is influenced by the environment in which it is present. For instance, the compound’s absorption and fluorescence spectra vary when investigated in different organic solvents . This suggests that environmental factors such as the type of solvent can influence the action, efficacy, and stability of 1,5-DAAQ.

Safety and Hazards

When handling 1,5-Diaminoanthraquinone, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

1,5-Diaminoanthraquinone has been found to interact with DNA . The interaction of the hydrogen atom of - NH2 leads to a red shift in both absorption and fluorescence spectra . This suggests that this compound could interact with biomolecules in a way that affects their optical properties.

Cellular Effects

Given its interaction with DNA , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that there is an intramolecular hydrogen bond formed between quinoid oxygen and the substituents NH2 [C = O.H-N] . This could potentially lead to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It is known that it can undergo coupling reactions with diazonium salts , which could potentially lead to changes in its effects over time.

Metabolic Pathways

Given its interactions with DNA , it could potentially be involved in pathways related to DNA synthesis or repair.

Transport and Distribution

Given its solubility properties , it could potentially interact with various transporters or binding proteins.

Subcellular Localization

Given its interactions with DNA , it could potentially localize to the nucleus where DNA is located.

Preparation Methods

1,5-Diaminoanthraquinone can be synthesized through several methods:

In industrial settings, the preparation of this compound often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of suitable catalysts.

Chemical Reactions Analysis

1,5-Diaminoanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The amino groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.

Comparison with Similar Compounds

1,5-Diaminoanthraquinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of amino groups, which influences its reactivity and applications. Its ability to form hydrogen bonds and participate in charge transfer interactions makes it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1,5-diaminoanthracene-9,10-dione
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InChI

InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWBVCOPVKXNMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10N2O2
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Related CAS

111641-58-8
Record name 9,10-Anthracenedione, 1,5-diamino-, homopolymer
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DSSTOX Substance ID

DTXSID1059602
Record name 1,5-Diamino-9,10-anthracenedione
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Molecular Weight

238.24 g/mol
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Physical Description

Red odorless powder; [Alfa Aesar MSDS]
Record name 1,5-Diaminoanthraquinone
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CAS No.

129-44-2
Record name 1,5-Diaminoanthraquinone
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Record name 1,5-DIAMINOANTHRAQUINONE
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Record name 1,5-Diamino-9,10-anthracenedione
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Synthesis routes and methods

Procedure details

45 g of 1,5-dinitroanthraquinone (97 %) are heated to 200° C in 100 ml of water in a 0.7 liter steel autoclave. 300 ml of a cold, 25% strength aqueous ammonia solution, which contains 10% of NH4Cl, are pumped into this mixture over a period of 30 minutes. Thereafter, the temperature is kept constant for another 5 1/2 hours, the pressure thereby rising to 60 bar. The product is left to cool without outside help, the pressure released and the product filtered off with suction. The entire filtrate, 350 ml, is faintly yellow in color, E47010 cm = 6.0. After washing and drying there are obtained 34.8 g of 93.0 % pure 1,5-diaminoanthraquinone (92.7 % of theory). The product still contains 4.5 % (4.0 % of theory) of 1-amino-5-nitroanthraquinone.
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0.7 L
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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